![molecular formula C12H13NO4 B1489983 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1707563-15-2](/img/structure/B1489983.png)
4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a tetrahydrofuran ring, a five-membered ether ring . The carboxylic acid group is attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be used to design drugs with target selectivity, leveraging the pyrrolidine ring’s stereogenicity to achieve different biological profiles.
Antibacterial Agents
Research has shown that substituents on the pyrrolidine ring can significantly influence antibacterial activity. The tetrahydrofuran-2-ylmethyl group in the compound could be modified to enhance its antibacterial properties, potentially leading to the development of new antibiotics .
Antiviral Research
Compounds with a furo[3,2-b]pyrrole skeleton have demonstrated antiviral activities. This particular compound could be investigated for its efficacy against alphaviruses, such as chikungunya virus, and may exhibit a broad spectrum of antiviral activity .
Organic Synthesis: Pyrrole Derivatives
The compound can serve as a precursor for the synthesis of various pyrrole derivatives. Pyrroles are essential in organic chemistry, and the ability to synthesize diverse derivatives from a single compound is valuable for developing new materials and chemicals .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, this compound can be used in enantioselective synthesis. The spatial orientation of substituents can lead to different binding modes to enantioselective proteins, which is crucial for the development of chiral drugs .
Fungicides and Pesticides
The pyrrole subunit is known for its application in fungicides and pesticides. This compound could be explored for its potential use in agriculture to develop new formulations that are more effective and environmentally friendly .
Anti-Inflammatory Drugs
Pyrrole derivatives are also known for their anti-inflammatory properties. This compound could be investigated for its potential use in creating new anti-inflammatory medications, which could help treat various chronic inflammatory diseases .
Cholesterol-Lowering Drugs
The pyrrole unit is a component in some cholesterol-lowering drugs. Research into this compound could lead to the development of novel drugs that can more effectively manage cholesterol levels in patients .
Future Directions
Mechanism of Action
Target of Action
Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
properties
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

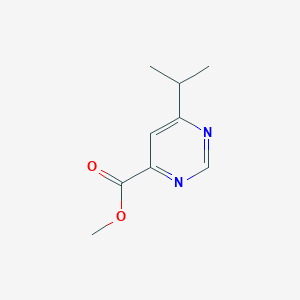
![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
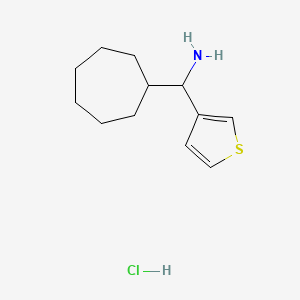
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
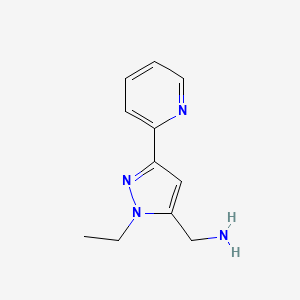

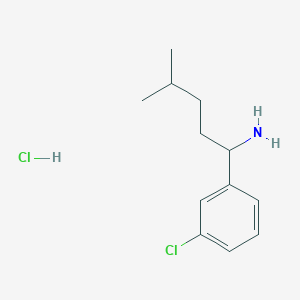
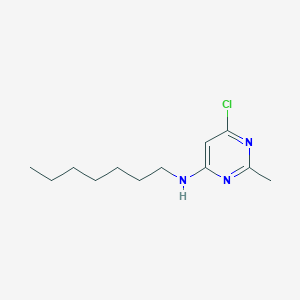
![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)